molecular formula C10H7Cl2N3O B1460066 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol CAS No. 1018299-52-9

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol

Cat. No.: B1460066
CAS No.: 1018299-52-9
M. Wt: 256.08 g/mol
InChI Key: UAQSKYIAPCBOBF-UHFFFAOYSA-N
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Description

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H7Cl2N3O and its molecular weight is 256.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, affecting various cellular processes. Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to apoptosis, leading to increased cell survival or programmed cell death, depending on the context . The compound also affects cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to PDE enzymes results in the inhibition of their catalytic activity, leading to increased levels of cyclic nucleotides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of PDE activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .

Properties

IUPAC Name

5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-5-1-2-6(7(12)3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSKYIAPCBOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
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Reactant of Route 6
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